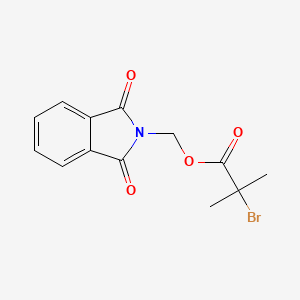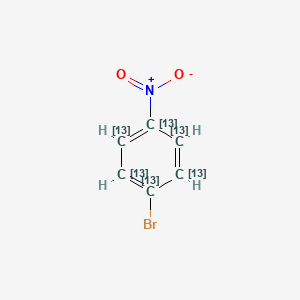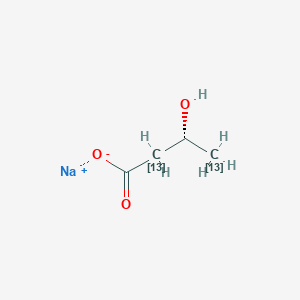![molecular formula C23H20Cl2N4O3 B12054816 6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054816.png)
6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphényl}-3-méthyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile est un composé organique complexe de formule moléculaire C23H20Cl2N4O3 et de masse moléculaire 471.347 . Ce composé se distingue par sa structure unique, qui comprend un noyau pyrano[2,3-c]pyrazole, un groupe dichlorobenzyl et un groupe éthoxyphényl. Il est utilisé dans diverses applications de recherche scientifique en raison de ses activités biologiques potentielles.
Méthodes De Préparation
La synthèse du 6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphényl}-3-méthyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile implique généralement des réactions organiques en plusieurs étapes. La voie de synthèse générale comprend les étapes suivantes :
Formation du noyau pyrano[2,3-c]pyrazole : Cette étape implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.
Introduction du groupe dichlorobenzyl : Ceci est réalisé par une réaction de substitution nucléophile où le groupe dichlorobenzyl est introduit dans la structure du noyau.
Addition du groupe éthoxyphényl : Cette étape implique la réaction d’éthérification pour fixer le groupe éthoxyphényl à la structure du noyau.
Analyse Des Réactions Chimiques
Le 6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphényl}-3-méthyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes dichlorobenzyl et éthoxyphényl.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.
Applications de recherche scientifique
Le 6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphényl}-3-méthyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques.
Applications De Recherche Scientifique
6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
Le mécanisme d’action du 6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphényl}-3-méthyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile implique son interaction avec des cibles moléculaires et des voies spécifiques. On pense que le composé exerce ses effets en se liant à certaines enzymes ou à certains récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées sont encore à l’étude, mais des études préliminaires suggèrent qu’il pourrait affecter les voies de signalisation cellulaire liées à la croissance et à la prolifération.
Comparaison Avec Des Composés Similaires
Le 6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphényl}-3-méthyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile peut être comparé à d’autres composés similaires, tels que :
- 6-Amino-4-{2-[(2-chlorobenzyl)oxy]phényl}-3-méthyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(2-ethoxyphényl)-3-éthyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Ces composés partagent une structure de base similaire, mais diffèrent par les substituants attachés au noyau. La particularité du 6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphényl}-3-méthyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile réside dans sa combinaison spécifique de substituants, qui peut conférer des activités biologiques et des propriétés chimiques distinctes.
Propriétés
Formule moléculaire |
C23H20Cl2N4O3 |
|---|---|
Poids moléculaire |
471.3 g/mol |
Nom IUPAC |
6-amino-4-[2-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C23H20Cl2N4O3/c1-3-30-18-6-4-5-15(21(18)31-11-13-7-8-14(24)9-17(13)25)20-16(10-26)22(27)32-23-19(20)12(2)28-29-23/h4-9,20H,3,11,27H2,1-2H3,(H,28,29) |
Clé InChI |
MWMRLMBVJPJVSX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)C3C(=C(OC4=NNC(=C34)C)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-Methoxy-[1,1'-biphenyl]-4-sulfonyl fluoride](/img/structure/B12054743.png)

![5-[(4-Methoxyphenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12054761.png)
![2-{(5E)-4-oxo-5-[(phenylamino)methylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12054776.png)
![[3-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12054777.png)


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12054799.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12054806.png)
![N'-[(Z)-1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12054810.png)

![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12054820.png)


